molecular formula C13H12N2O3 B3113448 6-methoxy-1H,4H,5H-benzo[g]indazole-3-carboxylic acid CAS No. 1955523-53-1

6-methoxy-1H,4H,5H-benzo[g]indazole-3-carboxylic acid

Cat. No.: B3113448
CAS No.: 1955523-53-1
M. Wt: 244.25
InChI Key: AMLQUCCRQHMLGS-UHFFFAOYSA-N
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Description

6-Methoxy-1H,4H,5H-benzo[g]indazole-3-carboxylic acid (CAS 1955523-53-1) is a high-purity chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol . This reagent belongs to the important class of indazole derivatives, which are nitrogen-containing heterocycles recognized as powerful scaffolds in medicinal chemistry and drug discovery . The indazole nucleus is a constituent in a majority of pharmaceuticals and serves as an essential starting material and intermediate in the synthesis of various drug-like molecules . This specific benzo[g]indazole derivative is of significant research value for the development of novel bioactive molecules. Indazole-based compounds have demonstrated a broad spectrum of pharmacological activities, making them a prime focus for scientists . Notable applications include serving as a key synthetic intermediate for inhibitors of clinically relevant enzymes. Research into analogous N-benzoylindazole structures has shown potent activity in inhibiting Human Neutrophil Elastase (HNE), a serine protease target involved in inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury . The structure-activity relationship studies of these inhibitors highlight the critical importance of the substituents on the indazole core for binding affinity and biological efficacy . Beyond these areas, indazole motifs are extensively explored in other research fields, including the development of antitumor agents, antimicrobials, and materials science . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or human use. Researchers should handle this compound with appropriate precautions in a controlled environment. For detailed safety information, please consult the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

6-methoxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-18-10-4-2-3-8-7(10)5-6-9-11(8)14-15-12(9)13(16)17/h2-4H,5-6H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLQUCCRQHMLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC3=C(NN=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1H,4H,5H-benzo[g]indazole-3-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole derivatives. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system .

Another method involves the cyclization of o-alkynylanilines, which can be achieved through palladium-catalyzed reactions. This method allows for the formation of indazole derivatives with various substituents on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1H,4H,5H-benzo[g]indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzene or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazines or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Methoxy-1H,4H,5H-benzo[g]indazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-1H,4H,5H-benzo[g]indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Table 1: Key Structural Features of Selected Indazole Derivatives
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
6-Methoxy-benzo[g]indazole-3-carboxylic acid Benzo[g]indazole 6-OCH₃, 3-COOH C₁₃H₁₂N₂O₃ 244.25 Fused benzene ring; electron-donating OCH₃
5-Methyl-1H-indazole-3-carboxylic acid Indazole 5-CH₃, 3-COOH C₉H₈N₂O₂ 176.17 Simpler structure; methyl group enhances lipophilicity
6-Bromo-4-methoxy-1H-indazole-3-carboxylic acid Indazole 6-Br, 4-OCH₃, 3-COOH C₉H₇BrN₂O₃ 287.07 Bromine adds steric bulk and electron-withdrawing effects
5-Nitro-1H-indazole-3-carboxylic acid Indazole 5-NO₂, 3-COOH C₈H₅N₃O₄ 207.15 Nitro group (electron-withdrawing) increases acidity
5,5-Difluoro-5a-methyl-cyclopropa[f]indazole-3-carboxylic acid Cyclopropa[f]indazole 5,5-F₂, 5a-CH₃, 3-COOH C₁₀H₁₀F₂N₂O₂ 228.20 Cyclopropane ring introduces strain and rigidity
Key Observations:
  • Substituent Effects : Methoxy (electron-donating) vs. nitro/bromo (electron-withdrawing) groups modulate the carboxylic acid’s acidity (pKa) and reactivity .
  • Steric Bulk: The benzo[g] fusion and methoxy group in the target compound contribute to higher molecular weight (244.25 g/mol) compared to non-fused analogs (e.g., 176.17 g/mol for 5-methyl-indazole-3-carboxylic acid) .
Key Observations:
  • The target compound’s synthesis is likely more complex due to the fused benzo ring, contributing to its higher cost compared to non-fused derivatives .
  • Simpler analogs (e.g., 5-nitro-indazole-3-carboxylic acid) are synthesized via straightforward nitration, reducing production costs .
Table 3: Predicted Properties (Based on Structural Data)
Compound Name LogP (Predicted) Solubility (Water) Bioactivity Hypotheses
6-Methoxy-benzo[g]indazole-3-carboxylic acid ~2.5 (moderate) Low (hydrophobic core) Kinase inhibition, cannabinoid receptor modulation
5-Methyl-1H-indazole-3-carboxylic acid ~1.8 Moderate Anti-inflammatory, enzyme inhibition
4-Fluoro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde ~1.9 Low (ester group) Intermediate for drug synthesis
Key Observations:
  • The target compound’s low water solubility (due to the fused benzene ring) may limit bioavailability, necessitating formulation adjustments (e.g., salt forms).

Biological Activity

6-Methoxy-1H,4H,5H-benzo[g]indazole-3-carboxylic acid (CAS No. 920511-27-9) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to elucidate its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H12_{12}N2_2O3_3, with a molecular weight of 244.25 g/mol. Its structure includes a methoxy group and a carboxylic acid functional group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of specific indazole derivatives with carboxylic acids. The methods may vary based on the desired purity and yield. For example, one synthetic route involves the use of phenylhydrazine and cyclohexanone derivatives .

Anti-inflammatory Activity

Research has demonstrated that derivatives of benzo[g]indazole exhibit significant anti-inflammatory properties. In particular, compounds similar to this compound have shown effectiveness in reducing edema in animal models. A notable study indicated that related compounds had an ED50 value of 3.5 mg/kg in carrageenan-induced edema tests .

Antioxidant Properties

The antioxidant capacity of this compound has been investigated, revealing its ability to scavenge free radicals effectively. This property contributes to its potential protective effects against oxidative stress-related diseases .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of compounds within the benzo[g]indazole family. These compounds have been shown to inhibit acetylcholinesterase (AChE), which suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving carrageenan-induced paw edema in rats, researchers evaluated the anti-inflammatory effects of this compound compared to standard anti-inflammatory drugs. The results indicated a significant reduction in inflammation markers, supporting its therapeutic potential.

Case Study 2: Neuroprotection

A study focused on the neuroprotective effects of this compound against oxidative stress revealed that it significantly reduced neuronal cell death in vitro when exposed to hydrogen peroxide. This suggests that it could be beneficial in developing treatments for conditions characterized by oxidative damage.

Data Table: Summary of Biological Activities

Activity Effect Reference
Anti-inflammatoryED50 = 3.5 mg/kg
AntioxidantEffective free radical scavenger
NeuroprotectiveReduced neuronal cell death

Q & A

Q. What are the standard synthetic routes for 6-methoxy-1H,4H,5H-benzo[g]indazole-3-carboxylic acid?

The compound can be synthesized via alkylation reactions starting from indazole-3-carboxylic acid derivatives. For example, sodium hydride (NaH) is used as a base to facilitate alkylation with bromobutane, yielding substituted indazole-carboxylic acids . Alternatively, coupling reactions employing HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) as activating agents in DMF with DIPEA (diisopropylethylamine) as a catalyst are effective for forming carboxamide derivatives, achieving >99% purity .

Q. How is structural characterization performed for this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming chemical environments, such as methoxy groups and indazole ring protons. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (e.g., orthorhombic crystal system, space group P212121) provides detailed stereochemical and polymorphic data . For carboxylate salts, infrared (IR) spectroscopy identifies carboxylic acid C=O stretching vibrations (~1700 cm⁻¹) .

Q. What are the primary therapeutic targets associated with this compound?

Derivatives of indazole-3-carboxylic acid exhibit antagonism against endothelin receptors, suggesting applications in treating hypertension, renal insufficiency, and arteriosclerosis . Additionally, they inhibit lactate dehydrogenase A (LDHA), a target in cancer metabolism and pulmonary hypertension .

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation reactions be addressed during synthesis?

Regioselectivity in alkylation (e.g., at N1 vs. N2 positions of the indazole ring) is influenced by steric and electronic factors. Using bulky bases like NaH or optimizing reaction temperature (40–45°C) can favor substitution at the less hindered nitrogen. Computational modeling (DFT) aids in predicting reactive sites, while HPLC monitoring tracks intermediate formation .

Q. What strategies optimize coupling reactions for carboxamide derivatives?

Coupling efficiency depends on activating agents and solvent polarity. HBTU/HOBt in DMF outperforms EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in yield and purity (>99%) due to enhanced stabilization of reactive intermediates. Substituent effects on the indazole ring (e.g., electron-withdrawing groups) may require adjusted equivalents of DIPEA (2–3 eq.) to neutralize acidic byproducts .

Q. How do crystallographic data inform polymorphism risks in salt formulations?

Single-crystal X-ray diffraction (SCXRD) reveals hydrogen-bonding networks and packing motifs. For example, tetrahydrate salts of carboxylic acid derivatives show water molecules occupying specific lattice sites, which can influence stability and solubility. Differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) assess hydrate/anhydrate transitions under stress conditions .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in endothelin receptor antagonism or LDHA inhibition may arise from assay conditions (e.g., cell type, pH, or cofactor availability). Standardized protocols, such as using isogenic cell lines and parallel functional assays (e.g., calcium flux for receptor activity vs. enzymatic IC50 for LDHA), reduce variability. Meta-analysis of structural analogs (e.g., substituent effects on the benzo[g]indazole core) clarifies structure-activity relationships (SAR) .

Methodological Considerations Table

TopicKey ParametersReferences
Synthesis NaH base, HBTU/HOBt coupling, DMF solvent, 40–45°C reaction temperature
Characterization ¹H/¹³C NMR (δ 7–8 ppm for aromatic protons), HRMS (m/z 274–606), SCXRD (P212121)
Bioactivity Assays Endothelin receptor binding (IC50 < 100 nM), LDHA inhibition (IC50 < 1 µM)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methoxy-1H,4H,5H-benzo[g]indazole-3-carboxylic acid
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6-methoxy-1H,4H,5H-benzo[g]indazole-3-carboxylic acid

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